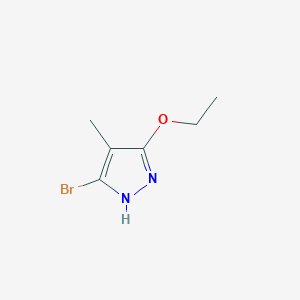![molecular formula C13H8Cl2O B12878660 1-(Dichloromethyl)dibenzo[b,d]furan CAS No. 139781-07-0](/img/structure/B12878660.png)
1-(Dichloromethyl)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)dibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family Dibenzofurans are characterized by two benzene rings fused to a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)dibenzo[b,d]furan can be synthesized through the formylation of dibenzo[b,d]furan. One common method involves the reaction of dibenzo[b,d]furan with α,α-dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. This reaction typically yields a mixture of isomeric aldehydes, which can be separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichloromethyl group can be substituted by nucleophiles to form various functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Friedel-Crafts Acylation: This reaction typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)dibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biological pathways .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound, which lacks the dichloromethyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness: 1-(Dichloromethyl)dibenzo[b,d]furan is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
139781-07-0 |
|---|---|
Fórmula molecular |
C13H8Cl2O |
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
1-(dichloromethyl)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,13H |
Clave InChI |
JRGZWJFCPHQERK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



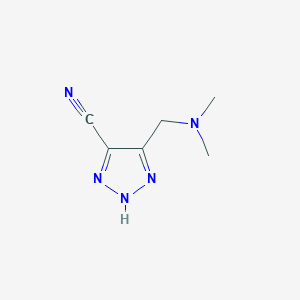
![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
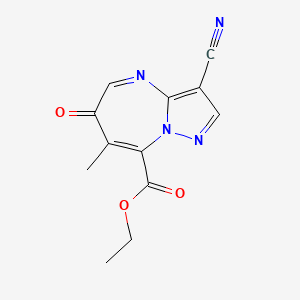
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)


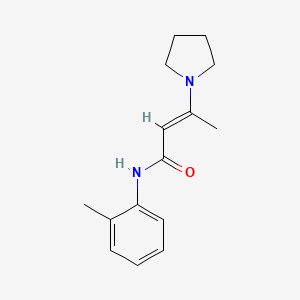
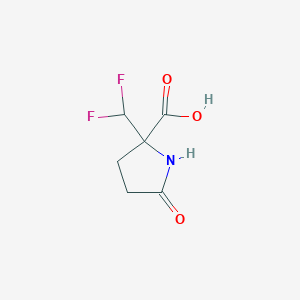
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)

